
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide, also known as DMTS, is a chemical compound that has been widely used in scientific research. It is a member of the sulfonamide family, which is known for its diverse biological activities. DMTS has been found to have a variety of applications in the field of medicinal chemistry, particularly in the development of new drugs.
作用机制
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide is not fully understood, but it is thought to involve the inhibition of MMP activity. MMPs are zinc-dependent enzymes that play a role in the degradation of extracellular matrix proteins, which are important for tissue remodeling and repair. By inhibiting MMP activity, N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide may prevent the breakdown of extracellular matrix proteins and promote tissue repair.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide inhibits MMP activity in a dose-dependent manner. In addition, N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide has anti-inflammatory effects and can reduce the severity of arthritis in animal models.
实验室实验的优点和局限性
One advantage of using N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide in lab experiments is that it is a well-characterized compound with known chemical and physical properties. In addition, N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide is relatively easy to synthesize and is commercially available. However, one limitation of using N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide. One area of interest is the development of N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide-based drugs for the treatment of diseases such as cancer and arthritis. Another area of interest is the elucidation of the mechanism of action of N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide, which could lead to the development of more potent and selective MMP inhibitors. Finally, further studies are needed to investigate the safety and toxicity of N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide, particularly in the context of long-term use.
合成方法
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide can be synthesized by reacting 2-amino-4,6-dimethylpyridine with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide as a white crystalline solid with a melting point of 199-201°C.
科学研究应用
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide has been studied extensively for its potential use as a therapeutic agent. It has been found to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. In particular, N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. MMPs have been implicated in a number of diseases, including cancer, arthritis, and cardiovascular disease. By inhibiting MMP activity, N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide may have therapeutic potential in these conditions.
属性
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-8-6-9(2)12-10(7-8)13-17(14,15)11-4-3-5-16-11/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJZRGFTOBMTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NS(=O)(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

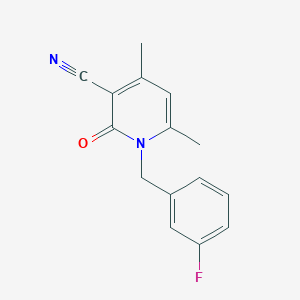
![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)

![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)
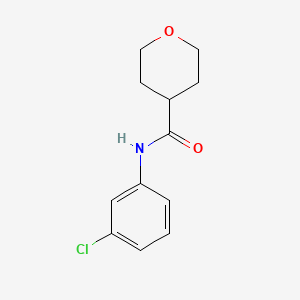

![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)
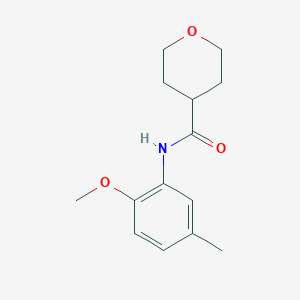
![N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7539451.png)
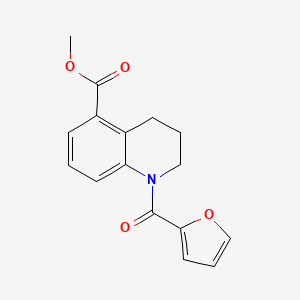
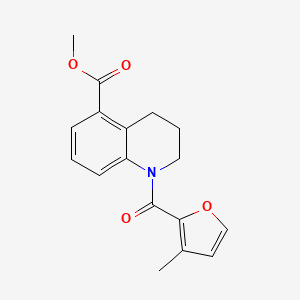
![6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7539490.png)